4-(4-chlorophenyl)-N-(4-phenoxyphenyl)piperazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorophenyl)-N-(4-phenoxyphenyl)piperazine-1-carbothioamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N-(4-phenoxyphenyl)piperazine-1-carbothioamide typically involves the reaction of 4-chlorophenylpiperazine with 4-phenoxyphenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified using column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the carbothioamide group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro groups or other reducible functional groups, resulting in the formation of amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-(4-phenoxyphenyl)piperazine-1-carbothioamide would depend on its specific biological targets. It may interact with receptors, enzymes, or other proteins, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)piperazine: A simpler derivative with similar structural features.
4-phenoxyphenyl isothiocyanate: A related compound used in the synthesis of the target molecule.
N-(4-phenoxyphenyl)piperazine: Another structurally related compound with potential pharmacological activities.
Uniqueness
4-(4-chlorophenyl)-N-(4-phenoxyphenyl)piperazine-1-carbothioamide is unique due to the presence of both the 4-chlorophenyl and 4-phenoxyphenyl groups, which may confer distinct biological and chemical properties compared to its simpler analogs.
Properties
Molecular Formula |
C23H22ClN3OS |
---|---|
Molecular Weight |
424.0 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-(4-phenoxyphenyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C23H22ClN3OS/c24-18-6-10-20(11-7-18)26-14-16-27(17-15-26)23(29)25-19-8-12-22(13-9-19)28-21-4-2-1-3-5-21/h1-13H,14-17H2,(H,25,29) |
InChI Key |
LDGCDQWTOPVZMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=S)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.